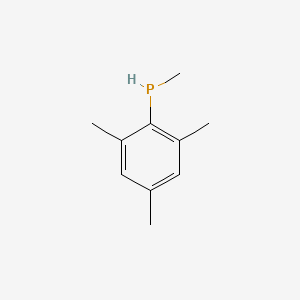
Methyl(2,4,6-trimethylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2,4,6-trimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphine group attached to a methyl-substituted aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(2,4,6-trimethylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with methylphosphonous dichloride under an inert atmosphere . The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Methyl(2,4,6-trimethylphenyl)phosphane has several scientific research applications:
Wirkmechanismus
The mechanism by which methyl(2,4,6-trimethylphenyl)phosphane exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4,6-trimethylphenyl)phosphine: Similar in structure but with two aromatic rings attached to the phosphine group.
Tris(2,4,6-trimethylphenyl)phosphine: Contains three aromatic rings, providing different steric and electronic properties.
Uniqueness
Methyl(2,4,6-trimethylphenyl)phosphane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methyl groups provide steric hindrance, influencing the compound’s behavior in catalytic processes and making it a valuable tool in synthetic chemistry .
Eigenschaften
CAS-Nummer |
502966-91-8 |
|---|---|
Molekularformel |
C10H15P |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
methyl-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C10H15P/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 |
InChI-Schlüssel |
SODPRMNFXALJKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)PC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















